molecular formula C13H16FN B2426305 [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287282-60-2

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

Cat. No. B2426305
CAS RN: 2287282-60-2
M. Wt: 205.276
InChI Key: DIPHLLMBTSHOSC-UHFFFAOYSA-N
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Description

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as FUB144, is a synthetic cannabinoid that has gained significant attention in the scientific research community due to its potential therapeutic applications. FUB144 belongs to the class of indole-derived cannabinoids and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.

Mechanism of Action

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine acts as a potent agonist of the cannabinoid receptors CB1 and CB2. This activation leads to the modulation of various physiological processes such as pain perception, mood, appetite, and immune response.
Biochemical and Physiological Effects:
[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have a range of biochemical and physiological effects. These include the induction of apoptosis in cancer cells, modulation of pain perception, and regulation of immune response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine in lab experiments is its potency and selectivity towards the cannabinoid receptors CB1 and CB2. However, one of the limitations of using [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine is its potential to cause adverse effects such as neurotoxicity and cardiovascular toxicity.

Future Directions

There are several future directions for the study of [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine. One potential area of research is the development of [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine derivatives with improved selectivity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine and its potential therapeutic applications in the treatment of various medical conditions.

Synthesis Methods

The synthesis of [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine involves the reaction of 4-fluoro-3-methylbenzaldehyde with bicyclo[1.1.1]pentan-1-amine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with a strong acid to obtain the final compound.

Scientific Research Applications

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has been shown to have potential therapeutic applications in the treatment of various medical conditions such as chronic pain, anxiety, and depression. In addition, [3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine has also been studied for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

[3-(4-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN/c1-9-4-10(2-3-11(9)14)13-5-12(6-13,7-13)8-15/h2-4H,5-8,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPHLLMBTSHOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C23CC(C2)(C3)CN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine

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